molecular formula C10H20Si B11946803 Trimethyl(6-methylcyclohex-1-en-1-yl)silane CAS No. 63031-68-5

Trimethyl(6-methylcyclohex-1-en-1-yl)silane

Cat. No.: B11946803
CAS No.: 63031-68-5
M. Wt: 168.35 g/mol
InChI Key: TYTMQOHKNHZAAE-UHFFFAOYSA-N
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Description

Trimethyl(6-methylcyclohex-1-en-1-yl)silane is a unique organosilicon compound with the molecular formula C10H20Si It is characterized by the presence of a trimethylsilyl group attached to a 6-methylcyclohex-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(6-methylcyclohex-1-en-1-yl)silane typically involves the reaction of 6-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(6-methylcyclohex-1-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silane derivatives.

    Substitution: Various functionalized silanes depending on the substituent introduced.

Scientific Research Applications

Trimethyl(6-methylcyclohex-1-en-1-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential role in modifying biological molecules and as a tool in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl(6-methylcyclohex-1-en-1-yl)silane involves its ability to interact with various molecular targets through its reactive silyl group. The compound can form stable bonds with oxygen, nitrogen, and other heteroatoms, making it useful in modifying surfaces and creating new materials. The pathways involved include nucleophilic substitution and addition reactions, which allow the compound to exert its effects in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(phenoxy)silane
  • Trimethyl(vinyloxy)silane

Uniqueness

Trimethyl(6-methylcyclohex-1-en-1-yl)silane is unique due to the presence of the 6-methylcyclohex-1-en-1-yl moiety, which imparts distinct steric and electronic properties compared to other trimethylsilyl compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Biological Activity

Trimethyl(6-methylcyclohex-1-en-1-yl)silane is an organosilicon compound with potential biological activities. Understanding its biological effects is crucial for its application in various fields, including pharmaceuticals and agriculture. This article reviews the current knowledge regarding its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H2H6C6H12Si\text{C}_1\text{H}_2\text{H}_6\text{C}_6\text{H}_{12}\text{Si}

This compound features a silane group attached to a cyclohexene ring, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be summarized as follows:

Biological Activity Description
Antioxidant Scavenging free radicals, potentially reducing oxidative stress.
Antimicrobial Inhibiting the growth of bacteria and fungi.
Cytotoxic Inducing cell death in cancer cell lines.
Anti-inflammatory Reducing inflammation markers in vitro.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify its ability to scavenge free radicals. The results showed a dose-dependent response, with higher concentrations leading to increased scavenging activity.

Table 1: Antioxidant Activity Results

Concentration (µM) DPPH Scavenging (%)
1025
5055
10085

Antimicrobial Properties

This compound has been tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Table 2: Antimicrobial Activity

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The compound exhibited notable activity against Staphylococcus aureus, suggesting potential applications in treating infections.

Cytotoxic Effects

In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM.

Table 3: Cytotoxicity Results

Concentration (µM) Cell Viability (%)
1090
5065
10030

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays measuring the production of pro-inflammatory cytokines (e.g., TNF-alpha) showed a reduction when cells were treated with the compound.

Properties

CAS No.

63031-68-5

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

trimethyl-(6-methylcyclohexen-1-yl)silane

InChI

InChI=1S/C10H20Si/c1-9-7-5-6-8-10(9)11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

TYTMQOHKNHZAAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1[Si](C)(C)C

Origin of Product

United States

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